molecular formula BiH2NO5 B080088 Bismuth hydroxide nitrate CAS No. 13595-83-0

Bismuth hydroxide nitrate

Cat. No.: B080088
CAS No.: 13595-83-0
M. Wt: 305 g/mol
InChI Key: JJNDBASMJMGLOD-UHFFFAOYSA-L
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Description

Bismuth hydroxide nitrate is a useful research compound. Its molecular formula is BiH2NO5 and its molecular weight is 305 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Contaminant Removal from Drinking Water : Bismuth-based sorptive materials, including bismuth hydroxide nitrate, are effective for removing ionic contaminants from aqueous solutions. Hydrous bismuth oxides have shown potential for nitrate and fluoride removal, making them suitable for drinking water treatment, especially in small-scale household applications (Ranjan, Singh, & Srivastav, 2019).

  • Electrochemical Reduction of Nitrate : Bismuth cathodes, which can be derived from this compound, have been studied for the electrochemical reduction of nitrate. The primary product of this electrolysis is nitrogen, suggesting potential applications in wastewater treatment, such as for low-level nuclear wastes (Dortsiou & Kyriacou, 2009).

  • Adsorption Studies : Studies on hydrous bismuth oxides (HBOs) derived from this compound have explored their kinetic and equilibrium properties for nitrate removal from water. Characterization methods like X-ray diffraction and scanning electron microscopy are used to understand their adsorption capabilities (Srivastav, Singh, Weng, & Sharma, 2015).

  • Nanomaterial Synthesis : this compound is used in the synthesis of nanomaterials. For instance, its conversion to bismuth oxide under microwave irradiation has been demonstrated, which has applications in nanotechnology and materials science (Rajagopal et al., 2008).

  • Catalytic Applications : Bismuth nitrate, which can be related to this compound, has been used as a catalyst in various organic reactions, such as the Michael reaction. This showcases its potential in facilitating chemical transformations in organic synthesis (Srivastava & Banik, 2003).

Mechanism of Action

Target of Action

Bismuth Hydroxide Nitrate, also known as Bismuth Subnitrate, primarily targets the gastric mucosa . It exerts protective effects on this lining of the stomach, making it an effective treatment for duodenal ulcers .

Mode of Action

The protective effects of Bismuth Subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production , which is one of the deficient factors observed in peptic ulcer disease . This compound also demonstrates significant postprandial effects on gastric pH, acting as an antacid .

Biochemical Pathways

It’s known that the compound interferes with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, atp synthesis, and iron transport mechanisms .

Pharmacokinetics

Bismuth Subnitrate may undergo minimal gastrointestinal absorption, which may be potentiated with concomitant administration of sulfhydryl compounds . This property affects the bioavailability of the compound.

Result of Action

The result of Bismuth Subnitrate’s action is the relief of symptoms associated with duodenal ulcers . In a double-blind endoscopically controlled study, Bismuth Subnitrate was demonstrated to be effective for symptomatic relief in duodenal ulcers . It has also been shown to be cytoprotective in the alcohol model of mucosal injury in rats .

Action Environment

The action, efficacy, and stability of Bismuth Subnitrate can be influenced by various environmental factors. For instance, the acidity and moisture of the composition and structure of the energetic composition can affect the stabilization mechanism of nitrate ester with DPA

Safety and Hazards

Bismuth hydroxide nitrate may intensify fire as it is an oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine, as a result of their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . High-throughput ammonia production from nitrate using liquid metal synthesized bismuth nano-catalyst is also being explored .

Biochemical Analysis

Biochemical Properties

Bismuth hydroxide nitrate interacts with various enzymes, proteins, and other biomolecules. It has been found to form exceptionally strong complexes with natural organic matter . This interaction is likely to play a significant role in its biochemical reactions .

Cellular Effects

Bismuth subnitrate has been shown to exert protective effects on the gastric mucosa . It has been demonstrated to be effective for symptomatic relief in duodenal ulcers . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is easily soluble in nitric acid, glycerin, ethylene glycol, acetone, dilute acid, and decomposes into bismuth subnitrate in the presence of water .

Metabolic Pathways

It is known that bismuth subnitrate forms strong complexes with natural organic matter, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that it forms strong complexes with natural organic matter, which could potentially influence its localization or accumulation .

Subcellular Localization

It is known that it forms strong complexes with natural organic matter, which could potentially direct it to specific compartments or organelles .

Properties

IUPAC Name

bismuth;dihydroxide;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNDBASMJMGLOD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiH2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-83-0
Record name Bismuth hydroxide nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth hydroxide nitrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does bismuth subnitrate monohydrate compare to other bismuth compounds in terms of its reactivity with thiols for bismuth thiolate synthesis?

A1: While bismuth subnitrate monohydrate can react with both mono- and dithiols to form bismuth thiolates, its reactivity is generally lower compared to bismuth nitrate pentahydrate (Bi(NO3)3·5H2O). [1] The research indicates that reactions with bismuth subnitrate monohydrate often result in impure products due to the reagent becoming trapped within the insoluble thiolate product. [1] In contrast, bismuth nitrate pentahydrate demonstrates higher reactivity and is considered a more convenient bismuth source for preparing tris(arylthio)bismuthines (Bi(SAr)3). [1]

Q2: Are there specific advantages to using bismuth subsalicylate over bismuth subnitrate monohydrate in the synthesis of bismuth thiolates?

A2: Yes, bismuth subsalicylate (BSS) exhibits several advantages over bismuth subnitrate monohydrate for synthesizing bismuth thiolates. Research indicates that BSS reacts readily with various aromatic and aliphatic monothiols in methanol or water, consistently producing pure bismuth(III) trithiolates under different molar ratios. [2] Furthermore, BSS demonstrates reactivity with biologically relevant molecules like British Anti-Lewisite (dimercaprol) and dihydrolipoic acid, highlighting its potential in exploring the biological roles of bismuth thiolates. [2] While BSS reacts slowly with dithioerythritol, it still produces novel thiolates. This versatility, coupled with its low cost, makes BSS a preferred choice over bismuth subnitrate monohydrate for bismuth thiolate synthesis. [2]

  1. The use of bismuth nitrate pentahydrate, Bi(NO3)3ċ5H2O, and bismuth subnitrate monohydrate, BiO(NO3)ċH2O, for the preparation of tris(arylthio)bismuthines.
  2. Evaluating the non-hygroscopic bismuth subsalicylate, bismuth oxychloride and bismuth subnitrate monohydrate as starting reagents for the preparation of bismuth(III) thiolates.

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